molecular formula C20H44N2 B3301453 1,2-Ethanediamine, N,N-dinonyl- CAS No. 90965-56-3

1,2-Ethanediamine, N,N-dinonyl-

Cat. No.: B3301453
CAS No.: 90965-56-3
M. Wt: 312.6 g/mol
InChI Key: HZUKMXKXURAXHR-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dinonyl- is an organic compound with the molecular formula C20H44N2. It is a derivative of ethylenediamine where the hydrogen atoms on the nitrogen atoms are replaced by nonyl groups. This compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N-dinonyl- can be synthesized through the alkylation of ethylenediamine with nonyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of nonyl halides under controlled temperature and pressure conditions to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the synthesis of 1,2-Ethanediamine, N,N-dinonyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dinonyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N-dinonyl- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its antimicrobial properties and potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dinonyl- involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The compound can interact with cellular components, leading to changes in cell function and viability. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N’-dimethyl-
  • 1,2-Ethanediamine, N,N’-diethyl-
  • 1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-

Uniqueness

1,2-Ethanediamine, N,N-dinonyl- is unique due to its long nonyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of surfactants and lubricants. Its ability to form stable complexes with metal ions also sets it apart from other ethylenediamine derivatives.

Properties

IUPAC Name

N',N'-di(nonyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N2/c1-3-5-7-9-11-13-15-18-22(20-17-21)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKMXKXURAXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60756854
Record name N~1~,N~1~-Dinonylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60756854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90965-56-3
Record name N~1~,N~1~-Dinonylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60756854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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